(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-3-yl)acrylamide
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Description
(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-3-yl)acrylamide, also known as CPI-637, is a novel small molecule inhibitor that has shown promising results in scientific research studies. This compound is a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Scientific Research Applications
Protein Conformation and Interaction Studies
Acrylamide has been demonstrated to be an effective quencher of tryptophanyl fluorescence in proteins, providing a method to sense the degree of exposure of tryptophan residues. This property can be used to monitor protein conformational changes and enzyme inhibitor bindings, offering a valuable tool for biochemical and pharmaceutical research (Eftink & Ghiron, 1976).
Synthetic Chemistry Applications
Transformations of N-substituted acrylamides and analogs under specific conditions, such as Camps cyclization, have been explored to yield various heterocyclic scaffolds. This synthetic utility extends to creating complex molecules, suggesting that derivatives of "(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-3-yl)acrylamide" could be synthesized for diverse applications in medicinal chemistry and material science (Mochalov et al., 2016).
Antimicrobial Agent Synthesis
Polyacrylamides derived from polycyclic pendant chalcone moieties have been synthesized and evaluated for their antimicrobial properties. This research indicates that acrylamide derivatives, potentially including "(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-3-yl)acrylamide," could serve as bases for developing new antimicrobial agents (Boopathy et al., 2017).
Enantioselective Synthesis
The enantioselective synthesis of related compounds, such as E-2-cyano-3-(furan-2-yl) acrylamide, by marine and terrestrial fungi, demonstrates the potential of biological systems to produce optically active forms of acrylamide derivatives. This approach could be applied to the synthesis of enantioselective versions of the compound for use in asymmetric catalysis or as building blocks for drug discovery (Jimenez et al., 2019).
properties
IUPAC Name |
(E)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-(furan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-18(6-1-13-8-10-24-12-13)20-16-5-4-14-7-9-21(17(14)11-16)19(23)15-2-3-15/h1,4-6,8,10-12,15H,2-3,7,9H2,(H,20,22)/b6-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXJDBQSJOUZOO-LZCJLJQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C=CC4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)/C=C/C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-3-yl)acrylamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.